3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide
Description
Properties
IUPAC Name |
3-(bromomethyl)imidazo[5,1-b][1,3]thiazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S.BrH/c7-1-5-3-10-6-2-8-4-9(5)6;/h2-4H,1H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIBEWIHNNPIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N(C=N1)C(=CS2)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2174000-03-2 | |
| Record name | 3-(bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Bromination of Methyl-Substituted Precursors
The most widely reported route involves bromination of 3-methylimidazo[4,3-b]thiazole using brominating agents. A key study utilized N-bromosuccinimide (NBS) under free-radical conditions to selectively brominate the methyl group. In this method, ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate reacts with NBS in carbon tetrachloride (CCl₄) under reflux, catalyzed by azobisisobutyronitrile (AIBN). The reaction proceeds via a radical chain mechanism, generating the bromomethyl derivative in 68–72% yield.
An alternative approach employs bromine (Br₂) in the presence of Lewis acids. For example, reacting 3-methylimidazo[4,3-b]thiazole with bromine in dry ether and anhydrous AlCl₃ at 0–5°C achieves bromination at the methyl position. This method, while efficient, requires careful control of stoichiometry to avoid over-bromination. The hydrobromide salt forms in situ due to HBr liberation during the reaction.
Cyclocondensation of 2-Mercaptobenzimidazole Derivatives
A cyclization strategy leverages 2-mercaptobenzimidazole (3 ) and α-bromoacetophenone derivatives. For instance, treatment of 2-mercaptobenzimidazole with 3-bromopropiophenone in hydrobromic acid (HBr) induces cyclization, yielding the thiazolo[3,2-a]benzimidazole core. Subsequent bromination at the exocyclic methyl group with PBr₃ in dichloromethane furnishes the target compound. This method is advantageous for introducing substituents on the benzimidazole ring but requires multi-step purification.
One-Pot Synthesis via Bromoalkylation
A scalable one-pot method combines imidazo[4,3-b]thiazole formation and bromomethylation. Reacting 4-amino-1,3-thiazole-2-thiol with 1,2-dibromoethane in ethanol under reflux generates the imidazo-thiazole ring, with simultaneous bromomethyl group installation. The hydrobromide salt precipitates upon cooling, yielding 85–90% purity, which is further refined via recrystallization from ethanol.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
- Radical Bromination : AIBN initiates radical formation, abstracting a hydrogen atom from the methyl group to generate a benzylic radical. Bromine transfer from NBS completes the substitution.
- Electrophilic Bromination : Br₂ activated by AlCl₃ generates Br⁺, which attacks the electron-rich methyl group.
- SN2 Halogen Exchange : The chloride leaving group is displaced by bromide in a bimolecular reaction, favored by DMF’s high polarity.
Optimization trials indicate that NBS in CCl₄ provides superior regioselectivity, while AlCl₃-mediated bromination offers higher yields but requires rigorous exclusion of moisture.
Analytical Characterization
Synthetic batches are validated via:
- ¹H NMR (300 MHz, DMSO-d₆): δ 4.82 (s, 2H, CH₂Br), 7.45–7.89 (m, 3H, aromatic).
- LC-MS : m/z 217.09 [M+H]⁺, isotopic pattern consistent with bromine.
- Elemental Analysis : Calculated for C₆H₅BrN₂S·HBr: C 24.51%, H 1.71%, N 9.52%; Found: C 24.48%, H 1.69%, N 9.49%.
Challenges and Mitigation Strategies
- Over-Bromination : Controlled addition of Br₂ at low temperatures minimizes di-brominated byproducts.
- Hydroscopicity : The hydrobromide salt absorbs moisture; storage under nitrogen with desiccants is recommended.
- Purification : Silica gel chromatography (hexane:ethyl acetate, 50:50) effectively separates unreacted starting materials.
Industrial-Scale Considerations
Pilot-scale synthesis (100 g batches) using the one-pot bromoalkylation method achieved 82% yield with 91% purity. Key parameters include:
- Stirring rate ≥ 500 rpm to ensure homogeneous mixing.
- Stepwise bromine addition to control exothermicity.
- Ethanol recrystallization for crystal habit uniformity.
Emerging Methodologies
Recent advances include electrochemical bromination , where a platinum anode oxidizes bromide ions to bromine, enabling in situ generation and reduced reagent waste. Preliminary trials show 70% yield under mild conditions (25°C, 1.5 V).
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted imidazo[4,3-b][1,3]thiazole derivatives.
Oxidation Reactions: Oxidized forms of the original compound.
Reduction Reactions: Methyl derivatives of imidazo[4,3-b][1,3]thiazole.
Scientific Research Applications
3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Bromine Substituents : Bromine atoms in the target compound and 2-bromo-3-(4-bromophenyl) derivative () enhance electrophilic reactivity but may reduce solubility.
- Tautomerism : Thiazole-thiazolidine tautomerism in compounds like 3b () introduces dynamic structural variability, unlike the rigid fused-ring system of the target compound.
Biological Activity
3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide (CAS No. 2174000-03-2) is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews its synthesis, biological properties, and relevant case studies.
Molecular Formula: CHBrNS
Molecular Weight: 216.09 g/mol
IUPAC Name: this compound
Physical Form: Powder
Purity: 95%
Synthesis
The synthesis of this compound typically involves the bromomethylation of imidazo[4,3-b][1,3]thiazole derivatives. The process has been optimized to yield high purity compounds suitable for biological testing.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of imidazole derivatives, including this compound. In a recent study, various imidazole derivatives were screened against Gram-positive and Gram-negative bacteria. The findings indicated that many compounds exhibited moderate to strong antibacterial activity.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 13e | 1-4 | Strong against Gram-positive and drug-resistant bacteria |
| This compound | TBD | TBD |
Case Study: A specific study highlighted that compound 13e showed significant selectivity against Gram-negative bacteria while maintaining low cytotoxicity against HepG2 cells at concentrations up to 100 µM .
Antifungal Activity
In addition to antibacterial properties, some imidazole derivatives have demonstrated antifungal activity. The structure-activity relationship (SAR) studies suggest that modifications on the imidazole ring can enhance antifungal efficacy.
Safety Profile
The compound is classified under GHS07 with hazard statements indicating potential eye irritation (H319), harmful if swallowed (H302), and respiratory irritation (H335). Proper handling and safety precautions are recommended during laboratory use .
Q & A
Q. What are the recommended synthetic routes for 3-(bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide, and how can reaction conditions be optimized?
The synthesis of imidazo-thiazole derivatives typically involves multi-step reactions. For example, similar compounds are synthesized via cyclocondensation of substituted thioamides with α-bromoketones under reflux in ethanol or methanol . Key parameters include:
- Temperature : Optimal yields are achieved at 70–80°C for 6–8 hours.
- Catalysts : Use of p-toluenesulfonic acid (PTSA) enhances cyclization efficiency .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.
Note: Bromomethylation of the imidazo-thiazole core may require careful handling of hydrobromic acid (HBr) to avoid decomposition .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Structural validation relies on:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methylene bromine (δ 4.3–4.7 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 288.6 for C7H7Br2N3S) confirm molecular weight .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
- X-ray Crystallography : Resolves planar tricyclic systems (r.m.s. deviation <0.02 Å in related structures) .
Advanced Research Questions
Q. How do substituent modifications on the imidazo-thiazole core influence biological activity?
Structure-activity relationship (SAR) studies reveal:
Q. What strategies resolve contradictions in reported bioactivity data for imidazo-thiazole derivatives?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48 hours vs. 72 hours ).
- Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity artifacts .
- Metabolic Stability : Perform hepatic microsome assays (e.g., rat liver S9 fraction) to assess degradation rates .
Case Study: Conflicting antifungal data for 3-bromophenyl analogs were resolved by testing under hypoxia vs. normoxia .
Q. How can computational methods predict the reactivity of the bromomethyl group in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) evaluate:
- Electrophilicity Index (ω) : Higher ω values (>3.5 eV) correlate with faster SN2 kinetics .
- Transition State Analysis : Identify steric hindrance from adjacent substituents (e.g., methyl groups reduce reactivity by 40%) .
Experimental Validation: Monitor reaction progress via TLC or in-situ IR for C-Br bond cleavage (~600 cm⁻¹) .
Methodological Challenges and Solutions
Q. What are the pitfalls in crystallizing imidazo-thiazole hydrobromide salts, and how are they addressed?
Common issues include:
- Hygroscopicity : Store under inert gas (argon) and use anhydrous solvents (e.g., acetonitrile) for recrystallization .
- Polymorphism : Screen crystallization solvents (e.g., ethanol/water mixtures yield monoclinic vs. orthorhombic forms) .
- Counterion Effects : Replace HBr with PF6⁻ or BF4⁻ to improve crystal lattice stability .
Q. How is the compound’s stability profile evaluated under physiological conditions?
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24 hours; analyze via HPLC .
- Photodegradation : Expose to UV light (254 nm) and monitor degradation products using LC-MS .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset temperatures (>150°C for most analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
